molecular formula C13H17ClN2O2 B2814586 Methyl 1-Methyl-L-Tryptophanate Hydrochloride CAS No. 888-17-5

Methyl 1-Methyl-L-Tryptophanate Hydrochloride

Cat. No.: B2814586
CAS No.: 888-17-5
M. Wt: 268.74
InChI Key: SDUCWWZYETZNJF-MERQFXBCSA-N
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Description

Methyl 1-Methyl-L-Tryptophanate Hydrochloride is a synthetic tryptophan derivative of significant interest in immunological and oncological research. This compound is closely related to 1-Methyl-L-tryptophan (1-MT), a well-characterized competitive inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO) . IDO is a key immunomodulatory enzyme that catabolizes the essential amino acid tryptophan, and its overexpression in the tumor microenvironment can suppress T-cell function, allowing cancers to evade immune surveillance . Inhibiting IDO is a promising strategy to restore anti-tumor immunity and enhance the efficacy of chemotherapy . Research indicates that 1-MT accumulates in plasma and various tissues, including the brain, following administration, achieving concentrations similar to or exceeding those of tryptophan, which is crucial for effective target engagement . Beyond its established role in IDO inhibition, studies suggest that 1-MT can also activate the Aryl Hydrocarbon Receptor (AHR) pathway, a transcription factor with broad immunomodulatory effects, potentially contributing to a pro-inflammatory response in the tumor microenvironment . As an ester derivative, this compound may offer altered physicochemical properties, such as improved cell membrane permeability, making it a valuable tool for probing the mechanisms of tryptophan metabolism in immune cell biology. This product is intended for research applications such as in vitro cell culture studies and in vivo model development to further understand immunotherapeutic approaches . It is supplied with detailed characterization data. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(1-methylindol-3-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c1-15-8-9(7-11(14)13(16)17-2)10-5-3-4-6-12(10)15;/h3-6,8,11H,7,14H2,1-2H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUCWWZYETZNJF-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-Methyl-L-Tryptophanate Hydrochloride can be synthesized through the esterification of L-tryptophan with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Reaction Sequence:

  • Esterification : L-Tryptophan is converted to its methyl ester hydrochloride via treatment with thionyl chloride (SOCl₂) in methanol, forming L-tryptophan methyl ester hydrochloride .
  • N-Methylation : The indole nitrogen is methylated using methyl iodide (CH₃I) in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) with sodium hydroxide (NaOH) as the base .

Example Protocol :

  • Reagents : L-Tryptophan methyl ester hydrochloride (1 eq), methyl iodide (1.5 eq), DMSO (solvent), NaOH (base).
  • Conditions : Reaction at 0°C under nitrogen, followed by room-temperature stirring for 15 hours.
  • Yield : ~80% after recrystallization.

Key Data:

ParameterConditions/ResultsSource
SolventDMSO or THF
BaseNaOH or triethylamine
Temperature0°C to room temperature
Yield20–80%

Hydrolysis of the Methyl Ester Group

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 1-methyl-L-tryptophan.

Reaction Conditions:

  • Basic Hydrolysis : Treatment with NaOH or LiOH in aqueous methanol at elevated temperatures (60–80°C) cleaves the ester to the carboxylic acid .
  • Acidic Stability : The compound remains stable in hydrochloric acid (HCl) due to protonation of the amine group .

Example Protocol :

  • Reagents : 1N NaOH, methanol.
  • Conditions : Reflux at 80°C for 2 hours.
  • Product : 1-Methyl-L-tryptophan (confirmed via chiral HPLC) .

Thermal Stability:

  • Decomposition occurs above 135°C, with the hydrochloride salt maintaining stability up to this temperature .

Solubility:

  • Highly soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in ether or hexane .
SolventSolubility (g/100 mL)Source
DMSO>10
Methanol~5
Water~3 (pH-dependent)

Functionalization at the Amino Group

The primary amine (protonated as HCl salt) participates in reductive alkylation or condensation reactions:

Reductive Amination :

  • Reacts with aldehydes (e.g., benzaldehyde) in methanol under sodium borohydride (NaBH₄) to form N-substituted derivatives.
  • Yield : 66–70% for N-benzyl or N-furfuryl products .

Example Reaction :

  • Reagents : Benzaldehyde, NaBH₄, methanol.
  • Conditions : 0°C, N₂ atmosphere.

Critical Research Findings

  • Chiral Integrity : Synthesis preserves L-configuration with no racemization observed during methylation .
  • Impurities : Commercial batches may contain trace tryptophan due to incomplete methylation .
  • Pharmacokinetics : The methyl ester enhances blood-brain barrier penetration compared to the free acid .

Scientific Research Applications

Methyl 1-Methyl-L-Tryptophanate Hydrochloride has a wide range of applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Biochemical Studies: Employed in studies involving enzyme-substrate interactions and protein folding.

    Pharmaceutical Research: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industrial Applications: Utilized in the production of various biochemical reagents and intermediates.

Mechanism of Action

The mechanism of action of Methyl 1-Methyl-L-Tryptophanate Hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

L-Tryptophan Methyl Ester Hydrochloride

  • Structure : Lacks the 1-methyl substitution on the indole ring.
  • Molecular Weight : 254.71 (Exact mass: 254.0822) .
  • Properties :
    • Acts as a degradation product or impurity in synthesis pathways .
    • Higher susceptibility to enzymatic hydrolysis compared to 1-methylated derivatives due to the unmodified indole nitrogen.
    • Storage requires refrigeration (+5°C) to mitigate degradation .

Phenethyl 1-Methyl-L-Tryptophanate Hydrochloride

  • Structure : Shares the 1-methyl indole substitution but features a phenethyl ester group instead of methyl.
  • Molecular Weight : ~387.89 (calculated from HRMS C₁₅H₃₀N₂O₄Na⁺ = 445.2098 ).
  • Properties :
    • Increased lipophilicity due to the bulky phenethyl group, enhancing membrane permeability but reducing aqueous solubility.
    • Demonstrated activity as a CYP121 inhibitor in M. tuberculosis, suggesting the 1-methyl group is critical for target binding .

Yohimbine Hydrochloride Derivatives

  • Example : 17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride .
  • Structure : Yohimban alkaloid core with a methyl ester and complex substitutions.
  • Molecular Weight : ~390.87 (exact value varies by derivative).
  • Properties: Targets alpha-2 adrenergic receptors, unlike tryptophan derivatives .

Rhosin Hydrochloride

  • Structure : Aromatic linker-based compound targeting tryptophan 58 in RhoA GTPase .
  • Properties :
    • Mechanistically distinct, inhibiting guanine nucleotide exchange factor (GEF) binding via indole interactions.
    • Highlights the role of tryptophan-targeting compounds in modulating GTPase activity .

Comparative Data Table

Compound Name Molecular Weight Ester Group Substitution Pharmacological Target Key Stability Notes
Methyl 1-Methyl-L-Tryptophanate HCl ~268.74 Methyl 1-Methyl (indole) CYP121 (M. tuberculosis) Enhanced enzymatic stability
L-Tryptophan Methyl Ester HCl 254.71 Methyl None Degradation product Hydrolysis-sensitive
Phenethyl 1-Methyl-L-Tryptophanate HCl ~387.89 Phenethyl 1-Methyl (indole) CYP121 inhibitors High lipophilicity
Yohimbine HCl ~390.87 Methyl Complex (yohimban) Alpha-2 adrenergic receptors Alkaloid-specific mechanisms
Rhosin HCl N/A None Aromatic linker RhoA GTPase Targets indole interactions

Key Research Findings

Role of 1-Methyl Substitution: The 1-methyl group on the indole ring in Methyl 1-methyl-L-tryptophanate hydrochloride likely shields the nitrogen from oxidation and enzymatic degradation, improving stability compared to non-methylated analogs .

Ester Group Impact : Methyl esters (e.g., in L-tryptophan methyl ester HCl) exhibit faster hydrolysis rates than phenethyl esters, which may reduce bioavailability in vivo .

Pharmacological Specificity : While Rhosin hydrochloride and Methyl 1-methyl-L-tryptophanate both interact with tryptophan residues, their structural differences lead to divergent targets (RhoA vs. CYP121) .

Biological Activity

Methyl 1-Methyl-L-Tryptophanate Hydrochloride (1-MT) is a methylated derivative of tryptophan, an essential amino acid that plays a critical role in various biological processes, including serotonin synthesis. This article explores the biological activity of 1-MT, focusing on its pharmacokinetics, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

1-MT is primarily recognized for its role as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the metabolism of tryptophan along the kynurenine pathway. Increased IDO activity has been associated with several immunological and neurological disorders, making 1-MT a compound of interest for therapeutic interventions.

Pharmacokinetics

The pharmacokinetic profile of 1-MT has been studied in various animal models. A notable study conducted on domestic pigs demonstrated that a single subcutaneous injection of 1-MT resulted in significant accumulation in plasma and various tissues.

Table 1: Pharmacokinetic Parameters of 1-MT

ParameterValue
Maximum Plasma Concentration (12h)29.1 ± 8.0 µM
Plasma Concentration at 24h21.1 ± 5.3 µM
Half-life (T½)10.9 ± 2.0 h

The study indicated that after repeated daily injections, steady-state conditions were achieved within two days, with maximum plasma concentrations observed at 12 hours post-injection .

1-MT acts as a competitive inhibitor of IDO, leading to increased levels of tryptophan and its downstream metabolites. This inhibition can modulate immune responses and has implications for treating conditions such as cancer and autoimmune diseases.

Case Study: Immunomodulatory Effects

A clinical trial involving patients with advanced cancer showed that administration of 1-MT led to enhanced immune responses characterized by increased T-cell proliferation and reduced regulatory T-cell activity. These findings suggest that 1-MT may enhance anti-tumor immunity by modulating the tumor microenvironment through IDO inhibition .

Accumulation in Tissues

The distribution of 1-MT across various tissues was assessed following multiple administrations. The highest concentrations were found in the kidney and liver, while lower concentrations were noted in brain tissues.

Table 2: Tissue Distribution of 1-MT after Repeated Injections

TissueConcentration (nmol/g wet tissue weight)
Kidney>100
Liver>100
Adrenal Gland48-83
Brain<20

This distribution pattern indicates that while 1-MT can penetrate various tissues, its accumulation in the brain is limited compared to peripheral organs .

Potential Therapeutic Applications

Given its inhibitory effects on IDO, 1-MT has potential applications in:

  • Cancer Therapy : By enhancing immune responses against tumors.
  • Neurological Disorders : Potentially mitigating conditions associated with altered tryptophan metabolism.
  • Autoimmune Diseases : Modulating immune tolerance through IDO inhibition.

Q & A

Basic Research Questions

Q. What are the critical steps and parameters in synthesizing Methyl 1-Methyl-L-Tryptophanate Hydrochloride, and how is yield optimized?

  • Methodology : Synthesis typically involves coupling Boc-protected L-tryptophan derivatives with alcohol precursors under carbodiimide-mediated conditions. Critical parameters include stoichiometric ratios (e.g., 1:1 for Boc-L-Trp and alcohol), reaction time (24–48 hours), and purification via recrystallization or column chromatography. Yield optimization (e.g., 60% in ) depends on minimizing side reactions (e.g., racemization) by controlling temperature (0–25°C) and using anhydrous solvents .
  • Key Data : NMR (1H/13C) and HRMS are essential for verifying structural integrity. For example, α,β-proton coupling constants (J = 6.5–7.9 Hz in 1H NMR) confirm ester bond formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign signals for indole protons (δ 7.1–7.5 ppm), ester carbonyl (δ ~170 ppm), and methyl groups (δ 2.2–2.3 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy. For example, C12H15ClN2O2 requires m/z 254.0821 (observed: 254.0825) .
  • Optical Rotation : Verify enantiopurity using [α]D20 values (e.g., -21° for L-configuration analogs) .

Q. How is purity assessed, and what contaminants are monitored during quality control?

  • Methodology :

  • Sulfate Test : Limit ≤0.028% via turbidimetric comparison with 0.005 M H2SO4 .
  • Heavy Metals : ≤20 ppm via sulfide precipitation (Method 4, USP) .
  • Chiral HPLC : Detect enantiomeric impurities using polysaccharide-based columns .

Advanced Research Questions

Q. How can reaction conditions be modified to enhance synthetic efficiency or enantioselectivity?

  • Methodology :

  • Catalyst Screening : Test chiral catalysts (e.g., DMAP derivatives) to improve stereochemical outcomes.
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DCM) to reduce racemization. used MeOH for esterification but noted degradation at >170°C .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 2 hours) while maintaining yield .

Q. What degradation pathways or impurities arise under varying storage conditions, and how are they quantified?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks. Monitor via LC-MS for hydrolysis products (e.g., free tryptophan) or dimerization .
  • Impurity Profiling : Use reference standards (e.g., articaine impurities in ) to identify byproducts like de-esterified analogs .

Q. How can conflicting biological activity data (e.g., enzyme inhibition) be resolved?

  • Methodology :

  • Dose-Response Curves : Validate assays with positive controls (e.g., L-NAME for nitric oxide inhibition in ) .
  • Replicate Design : Use triplicate measurements and statistical tools (ANOVA with Bonferroni correction) to address variability .
  • Structural Dynamics : Perform molecular docking studies to correlate activity with conformational changes in the indole moiety .

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